molecular formula C9H8ClN3O2 B1319419 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 59060-16-1

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B1319419
CAS No.: 59060-16-1
M. Wt: 225.63 g/mol
InChI Key: RWPIFKZAVJIZQK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-13-8-5(4-12-13)7(10)6(3-11-8)9(14)15/h3-4H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIFKZAVJIZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592980
Record name 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59060-16-1
Record name 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction forms the pyrazole ring, which is then fused with a pyridine ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The use of protective groups and purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives and their efficacy against cancer cell lines, indicating that modifications to the pyrazolo structure can enhance biological activity .

Agricultural Chemistry

This compound is also being explored for its applications in agrochemicals, particularly as a potential herbicide or pesticide.

Case Study: Herbicidal Properties

A study published in Pest Management Science evaluated the herbicidal activity of pyrazolo[3,4-b]pyridine derivatives, including 4-chloro-1-ethyl variants. The results indicated effective inhibition of weed growth, suggesting its utility in agricultural formulations .

Material Science

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Research has shown that integrating pyrazolo[3,4-b]pyridine derivatives into polymer matrices can enhance conductivity and thermal stability. A publication in Advanced Materials highlighted the use of these compounds in developing conductive films for electronic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Analogues and Their Properties
Compound Name/Structure Substituents (Position) Molecular Weight Biological Activity Affinity/IC₅₀ References
This compound 1: Ethyl; 4: Cl; 5: COOH 225.63 Adenosine receptor antagonist (A1AR) Kᵢ < 10 nM (A1AR)
SQ 20006 (Ethyl 1-ethyl-4-hydrazino-pyrazolo[3,4-b]pyridine-5-carboxylate) 1: Ethyl; 4: NHNH₂; 5: COOEt 283.73 Phosphodiesterase inhibitor IC₅₀ = 50 nM (PDE)
3'-Diethylaminomethyl-4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic ester 4: Anilino; 5: COOEt; 3': CH₂NEt₂ 396.89 Antileishmanial IC₅₀ = 0.12–0.39 µM
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Me; 4: Cl; 6: Cyclopropyl 345.76 Undisclosed (structural lead) N/A
Ethyl 1-benzyl-4-chloro-pyrazolo[3,4-b]pyridine-5-carboxylate 1: Benzyl; 4: Cl; 5: COOEt 315.75 Intermediate for prodrug development N/A

Key Findings from Comparative Studies

A1 Adenosine Receptor (A1AR) Antagonism: The target compound (4-chloro-1-ethyl derivative) exhibits sub-nanomolar A1AR affinity (Kᵢ < 10 nM) due to its 4-chloro and 5-carboxylic acid groups, which enhance receptor binding . Analogues with ester groups (e.g., SQ 20006) show reduced receptor specificity but potent phosphodiesterase inhibition (IC₅₀ = 50 nM) .

Antiparasitic Activity: 3'-Diethylaminomethyl-substituted esters demonstrate superior antileishmanial activity (IC₅₀ = 0.12 µM) compared to unsubstituted derivatives. Hydrophobic (log P) and steric (Sterimol) parameters are critical for efficacy .

Structural Modifications and Pharmacokinetics: Carboxylic acid derivatives (e.g., target compound) exhibit better solubility than esters but may require prodrug strategies (e.g., ethyl esters) for membrane permeability .

Biological Activity

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.632 g/mol
  • CAS Number : 59060-16-1

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Chloro-1-ethyl-pyrazolo[3,4-b]pyridine0.04 ± 0.010.04 ± 0.02
Celecoxib (control)0.05 ± 0.010.04 ± 0.01

This table demonstrates comparable inhibitory activity against COX enzymes when compared to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on various cancer cell lines. Studies have reported that it exhibits significant antiproliferative activity.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (breast cancer)5.85
A549 (lung cancer)3.0
HCT116 (colon cancer)2.5

The IC50 values indicate that the compound has promising activity against multiple cancer types, with particularly strong effects noted against A549 cells .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating inflammation.
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and other apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to interfere with cell cycle progression in various cancer cell lines, leading to reduced proliferation rates.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro experiments have shown that treatment with this compound leads to a dose-dependent decrease in cell viability in multiple cancer cell lines.
  • Animal Models : Animal studies demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.

Q & A

Q. How to design a SAR study for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at C3 (e.g., methyl, aryl) and N1 (e.g., propyl, benzyl).
  • Assay Selection : Prioritize enzyme inhibition (e.g., kinases) and cellular cytotoxicity (e.g., IC₅₀ in HCT-116 cells).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

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